2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole
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Overview
Description
2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of difluoromethyl and diiodo substituents makes this compound particularly interesting for various chemical and biological applications. The difluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, while the diiodo groups can be useful in radiolabeling and imaging studies.
Preparation Methods
The synthesis of 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate triazole precursor.
Difluoromethylation: Introduction of the difluoromethyl group can be achieved using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under suitable conditions.
Chemical Reactions Analysis
2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The iodine atoms can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole has several scientific research applications:
Mechanism of Action
the difluoromethyl group is known to act as a lipophilic hydrogen bond donor, which can enhance the binding affinity of the compound to its molecular targets . The iodine atoms can facilitate radiolabeling, allowing the compound to be used in imaging studies to track its distribution and interaction with biological targets .
Comparison with Similar Compounds
Similar compounds to 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole include other difluoromethylated and iodinated triazoles. Some examples are:
2-(Difluoromethyl)-4,5-dichloro-2H-1,2,3-triazole: Similar in structure but with chlorine atoms instead of iodine.
2-(Difluoromethyl)-4,5-dibromo-2H-1,2,3-triazole: Similar in structure but with bromine atoms instead of iodine.
2-(Trifluoromethyl)-4,5-diiodo-2H-1,2,3-triazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in the combination of difluoromethyl and diiodo substituents, which confer specific chemical and biological properties that are not present in other similar compounds .
Properties
IUPAC Name |
2-(difluoromethyl)-4,5-diiodotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJMAQRKMXHRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(N=C1I)C(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF2I2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.87 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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